molecular formula C29H29NO7 B3439820 2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B3439820
M. Wt: 503.5 g/mol
InChI Key: OXHWSUSXXIYUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as a benzofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoic acid and a suitable acylating agent such as acetyl chloride or acetic anhydride.

    Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group can be attached through a nucleophilic substitution reaction using 3,4-diethoxyphenylamine and an appropriate electrophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

    2-(3,4-dimethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide: This compound lacks the ethoxy groups, which may affect its chemical reactivity and biological activity.

    2-(3,4-diethoxyphenyl)-N-[2-(2,4-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide: This compound has a different substitution pattern on the benzoyl group, which may influence its properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO7/c1-5-35-24-13-11-18(15-25(24)36-6-2)16-26(31)30-27-20-9-7-8-10-23(20)37-29(27)28(32)21-17-19(33-3)12-14-22(21)34-4/h7-15,17H,5-6,16H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHWSUSXXIYUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)OC)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Reactant of Route 4
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-diethoxyphenyl)-N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.